Propamocarb

Beschreibung

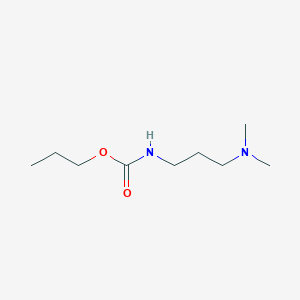

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25606-41-1 (mono-hydrochloride) | |

| Record name | Propamocarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040295 | |

| Record name | Propamocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 139-141 °C at 18 mm Hg | |

| Record name | Propamocarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>100 °C (>212 °F) | |

| Record name | Propamocarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 9.0X10+5 mg/L at 20 °C, pH 7.0, In hexane >883, methanol >933, dichloromethane >937, toluene >852, acetone >921, ethyl acetate >856 (all in g/L, 20 °C) | |

| Record name | Propamocarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.48X10-2 mm Hg at 25 °C | |

| Record name | Propamocarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

24579-73-5 | |

| Record name | Propamocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24579-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamocarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[3-(dimethylamino)propyl]-, propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HLL7N9UWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propamocarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Colorless, odorless crystals. MP: 44-45 °C. Solulbility at 25 °C (g/100 mL): water >70; dichloromethane >43; methanol >50. VP at 25 °C: 5X10-6 torr /Propamocarb hydrochloride/ | |

| Record name | Propamocarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Propamocarb Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for propamocarb hydrochloride, a systemic fungicide widely used for the control of oomycete pathogens. The document details the core chemical reactions, various manufacturing methodologies, and key process parameters, offering valuable insights for researchers, chemists, and professionals involved in agrochemical development and production.

Core Synthesis Reaction

The fundamental synthesis of this compound hydrochloride is achieved through the reaction of N,N-dimethyl-1,3-propanediamine with n-propyl chloroformate . This nucleophilic substitution reaction results in the formation of this compound, which is subsequently protonated to its hydrochloride salt, enhancing its stability and water solubility.

The primary chemical equation for the synthesis is as follows:

C₅H₁₄N₂ + C₄H₇ClO₂ → C₉H₂₀N₂O₂·HCl

(N,N-dimethyl-1,3-propanediamine) + (n-propyl chloroformate) → (this compound hydrochloride)

This reaction is the cornerstone of various manufacturing processes, which have been optimized to improve yield, purity, and environmental safety.

Manufacturing Processes and Methodologies

Several methods for the industrial production of this compound hydrochloride have been developed, ranging from aqueous-based reactions to solvent-free gas-phase synthesis.

Aqueous Medium Synthesis

A common and established method involves carrying out the reaction in an aqueous medium. This process leverages the solubility of the reactants and the hydrochloride salt in water.

Experimental Protocol:

-

Initial Charging: To a reaction vessel, add measured quantities of N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent.[1][2] The anti-hydrolysis agent, such as polycarbodiimide, is introduced to minimize the degradation of n-propyl chloroformate by water.[3]

-

Controlled Addition: Cool the mixture to a temperature between 23-28°C.[1][2]

-

Dropwise Addition: Slowly add n-propyl chloroformate to the stirred mixture over a period of 7-8 hours, maintaining the temperature within the specified range.[1][2]

-

pH Adjustment and Reaction Completion: After the addition is complete, adjust the pH of the reaction mixture to a range of 5-7.[2]

-

Thermal Insulation Reaction: Maintain the mixture under thermal insulation for approximately 2 hours to ensure the reaction goes to completion.[1][2]

-

Dehydration: Perform vacuum dehydration at a reduced pressure (e.g., 0.098 MPa) and a temperature not exceeding 110°C to remove water.[1][2] The recovered water can be recycled in subsequent batches.[1][2]

-

Final Product: The resulting product is this compound hydrochloride.

Microreactor Synthesis

A more recent and efficient approach utilizes microreactors to enhance reaction control and yield.

Experimental Protocol:

-

Reactant Preparation: Prepare separate streams of N,N-dimethyl-1,3-propanediamine, n-propyl chloroformate, and water.[4]

-

Microreactor Setup: Heat the microreactor to the desired reaction temperature, for instance, 50°C.[4]

-

Controlled Pumping: Simultaneously pump the reactants into the microreactor at precise flow rates. For example, N,N-dimethyl-1,3-propanediamine at 16.95 parts/min, n-propyl chloroformate at 20.54 parts/min, and water at 17.15 parts/min.[4]

-

Reaction and Collection: The reaction occurs within the microreactor, and the product is collected at the outlet.[4]

-

Analysis and Packaging: The collected material is analyzed for quality and purity before packaging.[4]

Solvent-Free Gas-Phase Synthesis

To address environmental concerns related to solvent use, a solvent-free gas-phase method has been developed.[5] This process offers high purity and yield while eliminating solvent waste.[5]

Experimental Protocol:

-

Gasification: N-propyl chloroformate and N,N-dimethyl-1,3-propanediamine are separately fed into a gasification chamber using flow pumps.[5]

-

Reaction: The gasified raw materials are then introduced into a reactor.[5] The reaction temperature is controlled between 150-165°C.[5]

-

Separation: The resulting this compound hydrochloride is separated from the gas stream using a gas-liquid separator.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods described in the literature.

Table 1: Reactant Ratios and Yields

| Method | N,N-dimethyl-1,3-propanediamine (parts by weight) | n-propyl chloroformate (parts by weight) | Water (parts by weight) | Anti-hydrolysis Agent (parts by weight) | Yield | Purity | Reference |

| Aqueous Medium | 322.5 | 387.5 | 289.5 | 0.5 | >95% | - | [2] |

| Microreactor | 310.2 | 375.9 | 313.9 | - | 98.8% | - | [4] |

| Gas-Phase | 206.4g (2 mol) | 247.5g (2 mol) | - | - | 98.1% - 98.9% | >97% | [5] |

| Aqueous with Emulsifier | 27-38% | 33-45% | Balance | 0.033-0.045% | >95% | - | [3] |

Table 2: Reaction Conditions

| Method | Temperature (°C) | Reaction Time | pH | Pressure | Key Features | Reference |

| Aqueous Medium | 23-28 (addition), ≤110 (dehydration) | 7-8 hours (addition), 2 hours (insulation) | 5-7 | 0.098 MPa (dehydration) | Use of anti-hydrolysis agent | [1][2] |

| Microreactor | 50 | 18.3 minutes (delivery time) | 6.4 | - | Continuous flow process | [4] |

| Gas-Phase | 150-165 | Continuous | - | - | Solvent-free | [5] |

| Aqueous with Emulsifier | 20-30 | 4-6 hours | 5-7 | - | One-step synthesis of aqueous solution | [3] |

Experimental Workflows and Diagrams

Visual representations of the manufacturing processes aid in understanding the sequence of operations and the relationships between different stages.

Caption: Core chemical synthesis pathway of this compound hydrochloride.

Caption: Comparative experimental workflows for this compound hydrochloride synthesis.

References

- 1. This compound hydrochloride (Ref: SN 66752) [sitem.herts.ac.uk]

- 2. CN103965080A - this compound hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 3. CN101548682A - Novel method for synthesizing this compound hydrochloride of 722 g/l - Google Patents [patents.google.com]

- 4. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN113563230B - Preparation method of this compound hydrochloride technical - Google Patents [patents.google.com]

An In-depth Technical Guide to Propamocarb Hydrochloride: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide propamocarb hydrochloride, with a focus on its molecular structure, chemical formula, physicochemical properties, and relevant experimental methodologies.

Chemical Identity and Molecular Structure

This compound hydrochloride is a systemic fungicide belonging to the carbamate chemical class.[1][2] It is the hydrochloride salt of this compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride.[3]

Molecular Formula: C₉H₂₁ClN₂O₂[1][2][3]

Molecular Weight: 224.73 g/mol [3]

The molecular structure of this compound hydrochloride consists of a propyl carbamate group linked to a 3-(dimethylamino)propyl chain. The tertiary amine is protonated to form the hydrochloride salt.

Physicochemical Properties

This compound hydrochloride is a colorless, odorless, and hygroscopic crystalline solid.[1][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₉H₂₁ClN₂O₂ | - | [1][2][3] |

| Molecular Weight | 224.73 g/mol | - | [3] |

| CAS Registry Number | 25606-41-1 | - | [1][3] |

| Melting Point | 64.2 °C | - | [1][5] |

| Vapor Pressure | 3.85 x 10⁻² mPa | 20 °C | [1] |

| Water Solubility | >500 g/L | 20 °C | [1] |

| >700 g/L | 25 °C | [4] | |

| Solubility in Organic Solvents (g/L at 20°C) | |||

| Methanol | 656 | 20 °C | [1] |

| Dichloromethane | >626 | 20 °C | [1] |

| Acetone | 560 | 20 °C | [1] |

| Ethyl Acetate | 4.34 | 20 °C | [1] |

| Toluene | 0.14 | 20 °C | [1] |

| Hexane | <0.01 | 20 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | -1.21 | pH 7 | [1] |

| pKa | 9.3 | 20 °C | [1] |

| Relative Density | 1.051 g/cm³ | 20 °C | [5] |

| Stability | Stable to hydrolysis and photolysis. Stable up to 400 °C. | - | [1] |

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through the reaction of N,N-dimethyl-1,3-propanediamine with propyl chloroformate .[2][6] The reaction can be carried out in an aqueous medium or in an organic solvent such as propanol or toluene.[2][6]

General Reaction Scheme:

References

- 1. chinese-pesticide.com [chinese-pesticide.com]

- 2. This compound hydrochloride (Ref: SN 66752) [sitem.herts.ac.uk]

- 3. This compound hydrochloride | C9H21ClN2O2 | CID 15575641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 685. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 5. fao.org [fao.org]

- 6. EP1254894A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antifungal Mechanism of Propamocarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb is a systemic carbamate fungicide with specific and potent activity against oomycete pathogens, a group of destructive plant pathogens including notorious species from the Pythium and Phytophthora genera. Its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of phospholipid and fatty acid biosynthesis. This multifaceted disruption of essential cellular components leads to the cessation of mycelial growth, sporangial formation, and zoospore germination, ultimately resulting in the control of diseases such as damping-off, root rot, and late blight. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, including quantitative efficacy data, detailed experimental protocols for its study, and visualizations of its proposed mechanism of action.

Core Mechanism of Action: Disruption of Membrane Synthesis and Integrity

The primary antifungal activity of this compound is centered on its ability to interfere with the biosynthesis of phospholipids and fatty acids, which are fundamental components of the cell membranes of oomycetes.[1][2] This interference compromises the structural and functional integrity of the fungal cell membrane, leading to a cascade of detrimental effects.

The proposed mechanism involves the following key aspects:

-

Inhibition of Phospholipid and Fatty Acid Synthesis: this compound disrupts the normal pathways of phospholipid and fatty acid production within the fungal cell.[1][2] While the precise enzymatic targets are not yet definitively elucidated, the consequences of this inhibition are evident in the altered lipid composition of treated oomycetes.

-

Altered Membrane Permeability: The disruption of lipid biosynthesis leads to changes in the fluidity and permeability of the cell membrane. This can result in the leakage of essential intracellular components and an inability to maintain cellular homeostasis.

-

Accumulation of Atypical Fatty Acids: A key indicator of this compound's effect on lipid metabolism is the accumulation of an unusual Δ7-hexadecenoic acid in treated Pythium and Phytophthora species. This suggests a potential inhibition of a specific fatty acid desaturase or isomerase, leading to the buildup of this atypical fatty acid.

-

Inhibition of Growth and Development: The compromised membrane integrity directly impacts critical life stages of the oomycete. Mycelial growth is arrested, the formation of sporangia is inhibited, and the germination of zoospores is prevented.[3][4]

Quantitative Data on Antifungal Efficacy

The efficacy of this compound has been quantified against various oomycete pathogens. The following tables summarize key findings from in vitro studies.

Table 1: In Vitro Efficacy of this compound Hydrochloride against Phytophthora nicotianae [4]

| Developmental Stage | EC50 Range (µg/mL) |

| Mycelial Growth | 2200 - 90100 |

| Sporangium Production | 133.8 - 481.3 |

| Zoospore Motility | 88.1 - 249.8 |

| Zoospore Germination | 1.9 - 184.6 |

Table 2: Efficacy of this compound and its Combinations against Pythium debarianum [5][6]

| Fungicide Formulation | Active Ingredients | Efficacy (%) |

| Proplant 722 SL | This compound (722 g/L) | 69.00 |

| Previcur Energy | This compound (530 g/L) + Fosetyl-Al (310 g/L) | 73.00 |

| Proxanil | This compound (400 g/L) + Cymoxanil (50 g/L) | 47.00 |

| Infinito | This compound (625 g/L) + Fluopicolide (62.5 g/L) | 92.00 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of this compound.

Determination of EC50 Values for Mycelial Growth Inhibition

This protocol is adapted from studies on Phytophthora species.

Objective: To determine the concentration of this compound that inhibits the mycelial growth of an oomycete by 50%.

Materials:

-

Oomycete culture (e.g., Phytophthora nicotianae)

-

Clarified V8 juice agar (or other suitable growth medium)

-

This compound hydrochloride stock solution (sterile)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare clarified V8 juice agar and autoclave.

-

Allow the agar to cool to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 10, 25, 50, 100 µg/mL).

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 5 mm plug from the leading edge of an actively growing oomycete culture.

-

Place the mycelial plug in the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the oomycete species (e.g., 25°C for P. nicotianae) in the dark.

-

After a defined incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions.

-

Calculate the percentage of growth inhibition relative to the control (0 µg/mL this compound).

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.

Assessment of Zoospore Motility

Objective: To observe the effect of this compound on the motility of oomycete zoospores.

Materials:

-

Zoospore suspension of the target oomycete

-

This compound hydrochloride solutions at various concentrations

-

Microscope slides with concavities

-

Coverslips

-

Microscope with video recording capabilities (optional)

Procedure:

-

Prepare fresh zoospore suspensions in sterile water.

-

On a concavity slide, mix a small volume of the zoospore suspension with an equal volume of the this compound test solution.

-

Immediately cover with a coverslip and observe under the microscope.

-

Record the motility of the zoospores over time (e.g., at 1, 5, 10, and 30 minutes).

-

Motility can be qualitatively assessed (motile vs. non-motile) or quantitatively analyzed using video tracking software to determine swimming speed and patterns.

Membrane Permeability Assay using Fluorescent Dyes

Objective: To assess the effect of this compound on the membrane integrity of oomycete mycelia or zoospores using fluorescent microscopy.

Materials:

-

Oomycete culture (mycelia or zoospores)

-

Propidium Iodide (PI) stock solution

-

Fluorescein Diacetate (FDA) stock solution

-

Phosphate-buffered saline (PBS)

-

This compound hydrochloride solutions

-

Fluorescence microscope with appropriate filter sets for PI (red fluorescence) and FDA (green fluorescence)

Procedure:

-

Treat the oomycete mycelia or zoospores with various concentrations of this compound for a defined period.

-

Wash the treated cells with PBS to remove excess fungicide.

-

Incubate the cells with a mixture of PI and FDA in the dark for 15-30 minutes.

-

Wash the cells again with PBS to remove excess dyes.

-

Observe the cells under a fluorescence microscope.

-

Interpretation:

-

Green fluorescence (FDA): Indicates viable cells with intact membranes, as FDA is cleaved by intracellular esterases to produce fluorescein, which is retained within the cell.

-

Red fluorescence (PI): Indicates cells with compromised membranes, as PI can only enter cells with damaged membranes and intercalate with nucleic acids.

-

Dual staining: Can be used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound's antifungal activity and a typical experimental workflow.

Caption: Proposed mechanism of this compound's antifungal activity.

Caption: General experimental workflow for studying this compound's effects.

Impact on Signal Transduction Pathways

Currently, there is limited direct evidence linking this compound to the disruption of specific signal transduction pathways in oomycetes. The primary mechanism appears to be a direct biochemical inhibition of lipid synthesis rather than an interference with signaling cascades. However, the profound effects on membrane integrity could indirectly impact various signaling events that are dependent on membrane-bound receptors and enzymes. Further research is needed to explore potential secondary effects on signaling pathways, such as those involving calcium ions or G-protein coupled receptors, which are known to be important in oomycete development and pathogenicity.

Conclusion and Future Directions

This compound remains a critical tool for the management of oomycete-incited plant diseases due to its targeted and multifaceted mode of action. Its primary mechanism, the inhibition of phospholipid and fatty acid biosynthesis, leads to a fatal loss of cell membrane integrity in these pathogens. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate its activity.

Future research should focus on:

-

Precise Target Identification: Utilizing modern molecular and biochemical techniques to identify the specific enzyme(s) in the lipid biosynthesis pathway that are the primary targets of this compound.

-

Resistance Mechanisms: Investigating the potential for and mechanisms of resistance development in oomycete populations.

-

Synergistic Interactions: Exploring the potential for synergistic or additive effects when this compound is combined with other fungicides that have different modes of action.

-

Secondary Effects: Delving into the potential secondary effects on cellular processes, including signal transduction pathways, to gain a more holistic understanding of its antifungal activity.

By continuing to build upon our understanding of this compound's core mechanism, the scientific community can ensure its continued efficacy and develop novel strategies for the sustainable management of oomycete pathogens.

References

Propamocarb Degradation in Soil Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of propamocarb in soil environments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the chemical and biological transformations that this systemic fungicide undergoes after its application. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its degradation, and provides visual representations of the degradation pathways and experimental workflows.

Introduction

This compound is a carbamate fungicide widely used to control diseases caused by oomycetes in various crops.[1][2][3] Its fate in the soil is a critical aspect of its environmental risk assessment. The degradation of this compound in soil is a complex process influenced by both abiotic and biotic factors, leading to the formation of several metabolites and eventual mineralization to carbon dioxide.[4] Understanding these pathways is essential for predicting its persistence, potential for groundwater contamination, and overall environmental impact.

Quantitative Data on this compound Degradation

The degradation of this compound in soil is typically quantified by its dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade. This section presents a summary of quantitative data from various studies.

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Loamy Sand | 25 | 10 - 28 | [FAO, 2006] |

| Clay Loam | 20 | 27.1 (remaining after 120 days) | [FAO, 2006] |

| Loamy Silt | 20 | < 120 | [FAO, 2006] |

| Silty Sand | 20 | < 120 | [FAO, 2006] |

| Loamy Silt | 10 | > 120 | [FAO, 2006] |

Table 1: Aerobic Soil Degradation of this compound

| Soil Type | Condition | Temperature (°C) | DT50 (days) | Reference |

| Loamy Sand | Anaerobic | 25 | 459 | [FAO, 2006] |

| Sandy Loam | Flooded (Anaerobic) | 20 | 65.7 - 308.2 | [FAO, 2006] |

Table 2: Anaerobic Soil Degradation of this compound

This compound Degradation Pathways

The primary mechanism for this compound degradation in soil is microbial metabolism.[4] The degradation proceeds through several key transformation reactions, including oxidation, N-demethylation, and cyclization. The ultimate fate of this compound in aerobic soil environments is mineralization to CO2.[4]

Key Degradation Products

Several metabolites of this compound have been identified in soil degradation studies. These include:

-

This compound N-oxide: Formed through the oxidation of the tertiary amine.

-

N-desmethyl this compound: Results from the removal of a methyl group from the dimethylamino moiety.

-

2-hydroxy this compound: Formed by the hydroxylation of the propyl chain.

-

This compound oxazolidin-2-one: A cyclic metabolite formed from 2-hydroxy this compound.[5]

The following diagram illustrates the proposed degradation pathway of this compound in soil.

Caption: Proposed degradation pathway of this compound in soil.

Experimental Protocols

The study of this compound degradation in soil typically follows standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.[6][7][8] The following sections provide a detailed methodology for a typical aerobic soil degradation study.

Soil Collection and Preparation

-

Soil Sampling: Collect soil from the upper 10-20 cm layer of a field with no recent history of this compound application.

-

Sieving: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.

-

Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

-

Pre-incubation: Moisten the soil to 40-60% of its maximum water-holding capacity and pre-incubate it in the dark at the desired experimental temperature for 7-14 days to allow the microbial community to stabilize.

Experimental Setup and Incubation

-

Test Substance Application: Prepare a solution of [14C]-labeled this compound in a suitable solvent. Apply the solution evenly to the soil surface to achieve the desired concentration. A common application rate mimics the highest recommended field application rate.

-

Incubation Vessels: Place the treated soil samples (typically 50-100 g) into incubation vessels (e.g., biometer flasks).

-

Trapping Volatiles: Include traps for CO2 (e.g., sodium hydroxide solution) and other volatile organic compounds to monitor mineralization and capture volatile degradation products.

-

Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20°C). Maintain the soil moisture content throughout the experiment by adding deionized water as needed.

-

Control Samples: Prepare and incubate untreated soil samples under the same conditions to serve as controls. Sterilized soil samples can also be included to differentiate between biotic and abiotic degradation.

Sampling and Analysis

-

Sampling Intervals: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction (QuEChERS Method):

-

Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

-

Add water and an extraction solvent (e.g., ethyl acetate).[9]

-

Homogenize the sample using a high-speed homogenizer.

-

Add salts (e.g., anhydrous sodium chloride) to induce phase separation.[9]

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer an aliquot of the organic layer for cleanup.

-

Cleanup is performed using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like PSA (primary secondary amine) and graphitized carbon black to remove interfering matrix components.

-

-

Analysis (LC-MS/MS or GC-MS):

-

Concentrate the final extract and reconstitute it in a suitable solvent for analysis.

-

Analyze the samples for this compound and its degradation products using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[9]

-

Quantify the amount of 14CO2 in the traps using liquid scintillation counting to determine the extent of mineralization.

-

The following diagram illustrates a typical experimental workflow for a this compound soil degradation study.

Caption: Experimental workflow for a soil degradation study.

Conclusion

The degradation of this compound in soil is a multifaceted process primarily driven by microbial activity. It transforms into several key metabolites before ultimately mineralizing to carbon dioxide. The rate of degradation is significantly influenced by soil properties and environmental conditions. The methodologies outlined in this guide, based on established international standards, provide a robust framework for conducting reliable studies on the environmental fate of this compound and other agrochemicals. This information is crucial for conducting accurate environmental risk assessments and ensuring the sustainable use of such compounds in agriculture.

References

- 1. This compound | C9H20N2O2 | CID 32490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 685. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. fao.org [fao.org]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to the Systemic Properties of Propamocarb Fungicide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propamocarb is a carbamate fungicide renowned for its systemic capabilities, particularly against Oomycete pathogens such as Pythium and Phytophthora spp.[1][2]. Administered typically as this compound hydrochloride, it is readily absorbed by plant tissues and translocated, offering both protective and curative action against a variety of devastating plant diseases[1][3]. Its unique mode of action, which involves the inhibition of phospholipid and fatty acid synthesis, disrupts the integrity of fungal cell membranes[4][5]. This guide provides a comprehensive technical overview of this compound's systemic properties, including its physicochemical characteristics, uptake and translocation pathways, metabolism within plants, and the experimental protocols used to elucidate these properties.

Physicochemical Properties

The systemic behavior of a fungicide is fundamentally governed by its physicochemical properties. This compound is formulated as a hydrochloride salt to enhance its solubility in water, a key factor for its uptake and translocation within the plant's vascular system.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Source(s) |

|---|---|---|---|

| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₂₁ClN₂O₂ | [6][7] |

| Molecular Weight | 188.3 g/mol | 224.7 g/mol | [7][8] |

| Physical Form | - | Colorless, hygroscopic crystals | [8] |

| Melting Point | - | 45-64.2 °C | [6][8] |

| Vapor Pressure | 730 mPa (25 °C) | 3.85 x 10⁻² mPa (20 °C) | [8] |

| Water Solubility | >900 g/L (20 °C) | >500 g/L (20 °C) | [8] |

| Log Kₒw (Octanol/Water) | 0.84 (pH 7, 20 °C) | -1.21 (pH 7) | [8] |

| pKa | 9.5 | 9.1 - 9.3 | [6][8] |

| Stability | - | Very stable to hydrolysis and photolysis |[6][8] |

The high water solubility and low octanol-water partition coefficient (Log Kₒw) of the hydrochloride salt are critical for its systemic action, facilitating movement through aqueous environments both outside and inside the plant.

Mode of Action and Signaling Pathway

This compound's fungicidal activity stems from its ability to disrupt cell membrane integrity in susceptible Oomycetes. It specifically inhibits the biosynthesis of phospholipids and fatty acids, which are essential components of the cell membrane[1][4]. This disruption halts mycelial growth, prevents the formation of sporangia, and inhibits spore germination[4].

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound Hydrochloride Tech [baolingchem.com]

- 3. ariashimi.ir [ariashimi.ir]

- 4. Downy mildew solution: this compound hydrochloride - HEBEN [hb-p.com]

- 5. This compound [titanunichem.com]

- 6. 685. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 7. This compound | C9H20N2O2 | CID 32490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chinese-pesticide.com [chinese-pesticide.com]

An In-depth Technical Guide to the Hydrolytic and Photolytic Stability of Propamocarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic and photolytic stability of the fungicide propamocarb. The information is compiled from various scientific sources and regulatory documents to assist researchers and professionals in understanding the environmental fate and persistence of this compound.

Executive Summary

This compound, a systemic carbamate fungicide, exhibits remarkable stability under both hydrolytic and photolytic conditions. It is particularly resistant to hydrolysis across a wide range of pH values, with extremely long half-lives in acidic and neutral aqueous environments. While also stable to photolysis in aqueous solutions, it shows some degradation on soil surfaces when exposed to light. This guide details the quantitative data available, outlines the experimental methodologies used to determine stability, and provides visual representations of degradation pathways and experimental workflows.

Data Presentation: Hydrolytic and Photolytic Stability of this compound

The following tables summarize the quantitative data on the hydrolytic and photolytic half-lives of this compound.

Table 1: Hydrolytic Stability of this compound Hydrochloride

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

| 1 | 70 | No hydrolysis detected after 3 days | - |

| 5 | 25 | 1.05 x 10⁻¹³ min⁻¹ | 1.26 x 10⁷ years[1] |

| 7 | 25 | 1.05 x 10⁻¹¹ min⁻¹ | 1.26 x 10⁵ years[1] |

| 9 | 25 | 1.05 x 10⁻⁹ min⁻¹ | 1.26 x 10³ years[1] |

| 14 | Not Specified | - | 5 days[1] |

Table 2: Photolytic Stability of this compound Hydrochloride

| Medium | Condition | Half-life (t½) |

| Water | Irradiation at wavelengths >290 nm | Stable, no degradation observed[1] |

| Soil | Photodegradable | 35 days[2] |

Experimental Protocols

The stability of this compound has been assessed using standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolytic Stability Testing (Following OECD Guideline 111)

The determination of this compound's hydrolytic stability as a function of pH typically adheres to the OECD Test Guideline 111.[3][4][5][6][7] This method involves a tiered approach to evaluate the abiotic hydrolysis of chemical substances in aqueous environments.

Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at various pH levels.

Methodology:

-

Test Substance Preparation: A stock solution of this compound (either radiolabeled or non-labeled) is prepared. The concentration in the final test solutions should not exceed 0.01 M or half the saturation concentration.[4]

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9 to represent environmentally relevant conditions.[3][4]

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies) to prevent photolytic degradation.[3][6]

-

Sampling: Aliquots of the test solutions are taken at specific time intervals.

-

Analysis: The concentration of the parent this compound and any potential hydrolysis products in the samples is determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: The rate of hydrolysis is determined, and the half-life (t½) is calculated assuming pseudo-first-order kinetics.

A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[4][6] If significant degradation is observed, a more detailed study is performed at lower temperatures to determine the degradation kinetics accurately.

Photolytic Stability Testing (Following OECD Guideline 316)

The phototransformation of chemicals in water is evaluated following protocols similar to those outlined in OECD Guideline 316.[8][9][10][11]

Objective: To determine the rate of direct photolysis of this compound in water upon exposure to simulated sunlight.

Methodology:

-

Test Solution Preparation: A solution of this compound is prepared in sterile, buffered aqueous solution. To differentiate between photolytic and other degradation pathways like hydrolysis, control samples are incubated in the dark.[8]

-

Light Source: A light source, such as a xenon arc lamp, that simulates natural sunlight (wavelengths >290 nm) is used for irradiation.[8][9]

-

Incubation: The test solutions are exposed to the light source in temperature-controlled quartz glass cells.

-

Sampling: Samples are collected at various time points throughout the exposure period.

-

Analysis: The concentration of this compound is quantified using a suitable analytical method like HPLC.

-

Quantum Yield Calculation: The data is used to calculate the photolysis rate constant and the quantum yield, which is a measure of the efficiency of the photochemical process.

Visualizations: Degradation Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the stability of this compound and the general workflow for its stability assessment.

Caption: Hydrolytic stability of this compound at various pH levels.

Caption: Photolytic stability of this compound in water and on soil.

Caption: General experimental workflow for hydrolytic stability testing.

Conclusion

This compound hydrochloride demonstrates exceptional stability against hydrolysis in acidic, neutral, and moderately alkaline aqueous solutions, with half-lives spanning thousands to millions of years.[1] Significant hydrolysis is only observed under extreme alkaline conditions (pH 14).[1] The compound is also stable to photolysis in water when exposed to simulated sunlight.[1][2][12] On soil surfaces, however, photodegradation is observed with a half-life of 35 days.[2] This high degree of stability has important implications for its environmental persistence and potential for long-range transport. The standardized protocols outlined in this guide provide a robust framework for assessing the stability of this compound and other chemical entities.

References

- 1. 685. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 8. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. This compound [titanunichem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Propamocarb Residues in Crops

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of propamocarb residues in various agricultural commodities. The protocols outlined below are based on established and validated analytical techniques, primarily focusing on variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and the QuPPe (Quick Polar Pesticides) methods coupled with advanced chromatographic and mass spectrometric detection.

This compound is a systemic fungicide used to control various Oomycete diseases on a wide range of crops. Due to its high polarity and water solubility, its analysis requires specific methodological considerations to achieve accurate and reliable results.

Overview of Analytical Approaches

The most common and effective methods for this compound residue analysis involve sample extraction followed by cleanup and instrumental analysis. The choice of method often depends on the crop matrix and the availability of analytical instrumentation.

-

QuEChERS (Acetonitrile Extraction): A widely adopted method for multi-residue pesticide analysis. For this compound, this method involves extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.

-

Modified QuEChERS (Ethyl Acetate Extraction): A variation of the QuEChERS method that utilizes ethyl acetate as the extraction solvent, which has shown good recoveries for this compound in certain matrices like tomato and soil.[1]

-

QuPPe (Methanol Extraction): A method specifically designed for highly polar pesticides. It employs an acidified methanol extraction, which is particularly suitable for this compound.

Instrumental analysis is typically performed using:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred technique for the determination of this compound due to its high sensitivity and selectivity for this polar and non-volatile compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this compound due to its polarity, GC-MS can be used, often requiring no derivatization.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance data for this compound analysis in various crop matrices using different analytical methods.

Table 1: LC-MS/MS Methods - Performance Data

| Crop Matrix | Extraction Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Tomato | Modified QuEChERS (Ammonia-Acetonitrile) | - | 0.05 | 84-111 | 0.3-5.5 | [3] |

| Potato | Modified QuEChERS (Ammonia-Acetonitrile) | - | 0.05 | 84-111 | 0.3-5.5 | [3] |

| Lettuce | QuEChERS (Acetonitrile) | - | - | - | - | [4][5] |

| Spinach | QuEChERS (Acetonitrile, 1% Acetic Acid) | - | 0.005 | 70-120 | <20 | [6] |

| Cabbage | QuEChERS (Acetonitrile, 1% Acetic Acid) | - | 0.005 | 70-120 | <20 | [6] |

| Apple | QuEChERS (Acetonitrile) | - | 0.01 | 70-120 | 4-18 | [7] |

| Potato | QuEChERS (Acetonitrile) | - | 0.01 | 70-120 | 4-18 | [7] |

Table 2: GC-MS Methods - Performance Data

| Crop Matrix | Extraction Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Tomato | QuEChERS (Ethyl Acetate) | - | 0.10 | 87-92 | - | [1] |

| Soil | QuEChERS (Ethyl Acetate) | - | 0.10 | 87-92 | - | [1] |

Experimental Protocols

Protocol 1: QuEChERS Method with Acetonitrile Extraction and LC-MS/MS Analysis

This protocol is a general procedure applicable to a wide range of fruits and vegetables, with specific modifications for high-chlorophyll matrices like spinach.

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the crop.

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10-15 mL of acetonitrile (containing 1% acetic acid for certain matrices).

- For dry samples like raisins, add an appropriate amount of water to rehydrate before adding the solvent.[8]

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

- Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube.

- The dSPE tube composition depends on the matrix. For pigmented vegetables like spinach, a combination of PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) is often used to remove sugars, lipids, and pigments. For other matrices, PSA and MgSO₄ may be sufficient.

- Vortex the dSPE tube for 30 seconds to 1 minute.

- Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

3. Final Extract Preparation and Analysis:

- Take the cleaned supernatant and filter it through a 0.22 µm syringe filter.

- The extract may be diluted with a suitable solvent (e.g., water or mobile phase) before injection into the LC-MS/MS system.

- Analyze using a suitable LC-MS/MS method with electrospray ionization (ESI) in positive mode.

LC-MS/MS Parameters (Example):

| Parameter | Setting |

| Column | C18 or HILIC column (e.g., Acquity BEH C18, 2.1x100 mm, 1.7 µm)[4] |

| Mobile Phase | A: Water with 5 mM ammonium formate and 0.1% formic acid B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Quantifier: 189 -> 144, Qualifier: 189 -> 102[4] |

Protocol 2: QuPPe Method with Methanol Extraction and LC-MS/MS Analysis

This method is specifically designed for highly polar pesticides like this compound.

1. Sample Preparation and Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acidified methanol (1% formic acid).[9]

- Shake vigorously for a specified time.

- Some protocols may include a freezing step to precipitate matrix components.[9]

- Centrifuge the sample.

2. Final Extract Preparation and Analysis:

- Take an aliquot of the supernatant and filter it.

- The extract is typically analyzed directly by LC-MS/MS without a dSPE cleanup step.

- Quantification is often performed using isotope-labeled internal standards to compensate for matrix effects.[9]

Visualizations

Below are diagrams illustrating the experimental workflows described.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Improved analysis of this compound and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Pesticide residue analysis in parsley, lettuce and spinach by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kemolab.hr [kemolab.hr]

- 7. aensiweb.com [aensiweb.com]

- 8. gcms.cz [gcms.cz]

- 9. QuPPe: About the Method [quppe.eu]

Application Note: A Robust QuEChERS Protocol for the Extraction of Propamocarb from Agricultural and Environmental Matrices

Introduction

Propamocarb is a systemic carbamate fungicide widely used in agriculture to control diseases caused by Oomycetes on various crops, including vegetables and potatoes.[1][2][3] Its frequent use necessitates reliable and efficient analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods.[4][5][6] This application note provides a detailed QuEChERS protocol for the extraction of this compound from various matrices, supported by quantitative data and a visual workflow.

This compound hydrochloride, the common form of the active ingredient, is highly soluble in water and methanol.[7] This high water solubility presents a challenge for extraction with less polar organic solvents. The protocol outlined below has been developed and validated, demonstrating high recovery rates and low limits of quantification, making it suitable for routine analysis in a laboratory setting.

Chemical Properties of this compound

Understanding the chemical and physical properties of this compound is crucial for optimizing the QuEChERS protocol.

-

Structure: this compound is a carbamate ester with a tertiary amino group.[8]

-

Polarity and Solubility: As this compound hydrochloride, it is very soluble in water (>700 g/L) and methanol (>500 g/L), but has low solubility in less polar solvents like toluene and hexane (<0.1 g/L).[7] This necessitates the use of a water-miscible organic solvent like acetonitrile or a slightly more polar solvent like ethyl acetate for efficient extraction from the aqueous phase of the sample homogenate.

-

pKa: The dissociation constant (pKa) of this compound is 9.1, indicating it is a weak base.[7] The pH of the extraction solvent can influence its charge state and, consequently, its partitioning behavior. Maintaining a neutral or slightly basic pH during extraction can help ensure this compound is in its less polar, free base form, improving its extraction into the organic phase.

Experimental Protocol

This protocol is a generalized procedure based on validated methods for this compound extraction from matrices such as tomatoes and soil.[9][10][11]

1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (ACN) or Ethyl Acetate (EtOAc), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) or C18 sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

-

High-speed homogenizer or blender

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

2. Sample Preparation and Homogenization

-

For solid samples (e.g., fruits, vegetables), chop and homogenize a representative portion (e.g., 1 kg) to a uniform paste.[12] For soil samples, sieve to remove large debris.

-

For dry samples, it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[13]

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]

3. Extraction

-

Add 10-15 mL of acetonitrile or ethyl acetate to the 50 mL tube containing the sample.[11][14]

-

Add the appropriate QuEChERS extraction salts. A common combination is 4 g MgSO₄ and 1 g NaCl.[15]

-

Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the organic solvent.[5]

-

Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer from the solid matrix and aqueous layer.[12]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot (e.g., 6-8 mL) of the supernatant (organic layer) to a 15 mL d-SPE tube.

-

The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. For this compound analysis, a common combination is 150 mg PSA and 900 mg MgSO₄ per mL of extract.[11] GCB or C18 can be added to remove pigments and nonpolar interferences, respectively.[6]

-

Cap the tube and vortex for 30 seconds to 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

5. Final Extract Preparation and Analysis

-

Take an aliquot of the cleaned extract from the supernatant.

-

The extract can be directly analyzed by LC-MS/MS or GC-MS.[9][16] For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane may be necessary.[10][11] If using LC-MS/MS, the extract may need to be diluted with the mobile phase.[14]

-

Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on QuEChERS-based this compound extraction.

| Matrix | Extraction Solvent | Cleanup Sorbents | Analytical Method | Spiking Levels (mg/kg) | Recovery (%) | LOQ (mg/kg) | Reference |

| Tomato | Ethyl Acetate | PSA, Graphitized Carbon | GC-MS | 0.10, 0.50, 1.00 | 87-92 | 0.10 | [9][10] |

| Soil | Ethyl Acetate | PSA, Graphitized Carbon | GC-MS | 0.10, 0.50, 1.00 | 87-92 | 0.10 | [9][10] |

| Tomato | Ammonia-Acetonitrile | Multiwall Carbon Nanotubes | HPLC-MS/MS | 0.05, 0.5, 2.0 | 84-111 | 0.05 | [16] |

| Potato | Ammonia-Acetonitrile | Multiwall Carbon Nanotubes | HPLC-MS/MS | 0.05, 0.5, 2.0 | 84-111 | 0.05 | [16] |

| Tomato | Ethyl Acetate | d-SPE | GC-MS | Not Specified | Not Specified | 0.10 | [17] |

Experimental Workflow Diagram

Caption: QuEChERS workflow for this compound extraction.

Discussion

The presented QuEChERS protocol offers a streamlined and effective method for the extraction of this compound from diverse matrices. The choice of extraction solvent, either acetonitrile or ethyl acetate, has been shown to yield good recoveries.[9][16] Acetonitrile is often favored in multi-residue methods due to its ability to extract a wide range of pesticides and its compatibility with both LC-MS/MS and GC-MS.[4]

The d-SPE cleanup step is critical for removing matrix co-extractives that can interfere with the analysis and potentially damage the analytical instrumentation. PSA is effective at removing organic acids, sugars, and fatty acids.[6] The addition of GCB is recommended for samples with high pigment content, such as spinach, while C18 is useful for removing nonpolar interferences like lipids.[6]

The quantitative data demonstrates that the QuEChERS method can achieve excellent recoveries (typically 84-111%) and low limits of quantification (0.05-0.10 mg/kg), which are suitable for regulatory monitoring of this compound residues.[9][16] The specific combination of extraction solvent and d-SPE sorbents may need to be optimized depending on the specific matrix being analyzed to minimize matrix effects and maximize recovery.[18]

This application note provides a comprehensive and detailed QuEChERS protocol for the extraction of this compound. The method is rapid, robust, and yields high-quality data, making it an ideal choice for laboratories performing routine pesticide residue analysis. The provided workflow diagram and summary of quantitative data serve as valuable resources for researchers and analysts in the field of food safety and environmental monitoring.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. This compound hydrochloride (Ref: SN 66752) [sitem.herts.ac.uk]

- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. 685. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 8. This compound | C9H20N2O2 | CID 32490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development and Validation of QuEChERS Method for Estimation of this compound Residues in Tomato (Lycopersicon esculentum Mill) and Soil [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. Restek - Blog [restek.com]

- 14. QuEChERS Method for Pesticide Residue Analysis [merckmillipore.com]

- 15. gcms.cz [gcms.cz]

- 16. Improved analysis of this compound and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Application Note: Analysis of Propamocarb using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Propamocarb is a systemic carbamate fungicide used to control Oomycete species on a variety of agricultural products, including leafy vegetables, potatoes, and fruits.[1][2] Its presence in food and environmental samples is regulated, necessitating sensitive and reliable analytical methods for its detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound analysis due to its high selectivity, sensitivity, and applicability to complex matrices.[3][4][5] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound in various matrices.

Principle The analytical workflow involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering components. The cleaned extract is then injected into an LC system where this compound is separated from other compounds. The analyte is subsequently ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

General Analytical Workflow

The overall process for the analysis of this compound by LC-MS/MS follows a structured sequence from sample receipt to final data reporting. The key stages are outlined in the workflow diagram below.

Caption: General workflow for this compound analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits, Vegetables, and Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in solid matrices.[6][7]

Methodology:

-

Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[6][7]

-

Extraction: Add 15 mL of acetonitrile (containing 1% acetic acid). For dry samples like cereals, add an appropriate amount of water first. Shake or vortex vigorously for 1 minute.[7]

-

Salting-Out: Add extraction salts, typically 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).[7]

-

Separation: Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates. Centrifuge the tube at ≥3000 rpm for 5 minutes.[7][8]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL tube containing dSPE sorbents. A common combination is 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For samples with pigments, graphitized carbon black (GCB) may be added.[7]

-

Final Step: Vortex the dSPE tube for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes. Collect the supernatant, dilute with water if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Step-by-step workflow of the QuEChERS protocol.

Protocol 2: Direct Injection Method for Wine

For relatively clean liquid matrices like wine, a simple "dilute-and-shoot" approach is often sufficient.[3]

Methodology:

-

Dilution: Dilute the wine sample with deionized water. A 20-fold dilution for white wine and a 40-fold dilution for red wine is recommended to minimize matrix effects.[3]

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: Inject the filtered sample directly into the LC-MS/MS system.

Protocol 3: Extraction from Animal Matrices

A specific extraction procedure is required for animal tissues and products.[9]

Methodology:

-

Extraction: Extract residues from the sample matrix using acetonitrile.[9]

-

Cleanup: Perform a liquid-liquid extraction with hexane to remove fats and other nonpolar interferences.[9]

-

Reconstitution: Evaporate the extract to dryness and reconstitute the residue in a suitable solvent, such as 0.05% hydrochloric acid in water.[9]

-

Filtration: Pass the reconstituted sample through a PTFE syringe filter prior to LC-MS/MS analysis.[9]

LC-MS/MS Method Parameters

The following tables provide typical starting parameters for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrument and matrix.

Table 1: Liquid Chromatography Conditions

| Parameter | Typical Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 2.1x100 mm, 1.7 µm)[2] |

| Mobile Phase A | Water with 5 mM Ammonium Formate + 5% Methanol[2] |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or gradient elution, optimized for separation from matrix interferences |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C[10] |

| Injection Volume | 2 - 10 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][10] |

| Capillary Voltage | Optimized for instrument (e.g., 3.0 - 4.0 kV) |

| Source Temp. | 120 - 150 °C |

| Desolvation Temp. | 350 - 500 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 189.2[4][11] |

| Product Ion (Quantifier) | 102.0[4][11][12] |

| Product Ion (Qualifier) | 144.0[2][4][11] |

| Collision Energy | Optimized for each transition (e.g., 16-24 V)[4] |

Quantitative Data and Method Performance

The described methodologies have been validated across numerous studies, demonstrating excellent performance for the analysis of this compound. Key validation parameters are summarized below.

Table 3: Summary of Method Performance Characteristics

| Matrix | Linearity (R²) | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Citrus Fruits | >0.990 | <0.01 | - | 70 - 120 | [6] |

| Animal Tissues | >0.99 | 0.02 | - | 70 - 118 | [9] |

| Milk | >0.99 | 0.01 | - | 70 - 118 | [9] |

| White Wine | - | - | 0.025 | 91 - 115 | [3] |

| Red Wine | - | - | 0.05 | 91 - 115 | [3] |

| Guava | - | 0.05 | - | - | [5] |

| Cabbage | - | 0.01 | - | - | [1] |

| Tomato & Soil | - | 0.1 | - | 93 - 98 |[8] |

Note on Matrix Effects: this compound can exhibit significant matrix-induced signal enhancement, especially with poor chromatographic retention.[2] Therefore, the use of matrix-matched calibration standards is highly recommended for accurate quantification.[3][6] Proper sample cleanup, such as the dSPE step in the QuEChERS protocol, is crucial for mitigating these effects.

References

- 1. fao.org [fao.org]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. Determination of residues of this compound in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. kemolab.hr [kemolab.hr]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. nrcgrapes.in [nrcgrapes.in]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Quantification of Propamocarb using Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the fungicide propamocarb in various matrices using gas chromatography (GC). The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing and implementing robust analytical procedures.

Introduction

This compound is a systemic carbamate fungicide effective against Oomycete pathogens, widely used in agriculture to protect a variety of crops.[1] Its high water solubility presents challenges for extraction from complex matrices.[2] Accurate and sensitive quantification of this compound residues is crucial for ensuring food safety, environmental monitoring, and for research and development purposes. Gas chromatography, particularly when coupled with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS), offers a reliable and sensitive approach for the determination of this compound.[2][3]

Analytical Techniques Overview

Two primary GC-based methods for this compound quantification are highlighted:

-

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique provides high selectivity and sensitivity for nitrogen-containing compounds like this compound. It is a cost-effective and robust method suitable for routine analysis.[2][4]

-

Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and confirmatory analysis through the identification of characteristic mass fragments. It is an excellent tool for method development, validation, and in-depth analysis of complex samples.[3][5]

The choice of method may depend on the specific application, required sensitivity, and the availability of instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of different GC methods for this compound analysis as reported in the literature.

Table 1: Performance of GC-NPD Method for this compound Quantification in Agricultural Commodities

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 µg/g | [2][6] |

| Limit of Quantification (LOQ) | Not Specified | |

| Recovery (spiked at 0.1 µg/g) | >75% (except lettuce at 41%) | [2][6] |

| Linearity Range | 0.2 to 5.0 µg/mL | [2] |

Table 2: Performance of QuEChERS-GC-MS Method for this compound Quantification in Tomato and Soil

| Parameter | Tomato | Soil | Reference |

| Limit of Quantification (LOQ) | 0.10 mg/kg | 0.10 mg/kg | [3][7] |

| Recovery (at 0.10, 0.50, 1.00 mg/kg) | 87-92% | 87-92% | [3] |

| Retention Time | 8.962 min | 8.962 min | [3] |

| Characteristic Mass Ions (m/z) | 58 (base peak), 72, 129, 143, 188 | 58 (base peak), 72, 129, 143, 188 | [3][5] |

Experimental Protocols

Protocol 1: this compound Quantification in Agricultural Commodities by GC-NPD

This protocol is based on a liquid-liquid extraction method followed by GC-NPD analysis.[2][6][8]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Extraction:

-

Homogenize a representative sample of the agricultural commodity.

-

For most samples, extract a known weight of the homogenate with an acetone-water mixture.

-

For dry products, use an acidified solvent for extraction.

-

-

Cleanup:

-

Perform a liquid-liquid partition with diethyl ether to remove interfering substances.

-

Adjust the aqueous fraction to basic conditions using a suitable base (e.g., NaOH).

-

Extract the analyte from the basic aqueous fraction with diethyl ether.

-

Evaporate the diethyl ether extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.

-

2. GC-NPD Analysis

-

Gas Chromatograph: A system equipped with a Nitrogen-Phosphorus Detector.

-

Column: Capillary column suitable for pesticide analysis (e.g., Rtx-5 Sil MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3]

-

Injector Temperature: 250-260°C.[5]

-

Detector Temperature: 300°C.[7]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C, hold for 5 min.[9]

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

3. Quantification

-

Prepare a calibration curve using standard solutions of this compound in the same solvent as the final sample extract.

-

Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Protocol 2: this compound Quantification in Tomato and Soil by QuEChERS and GC-MS

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation, followed by GC-MS analysis.[3][7]

1. Sample Preparation (QuEChERS)

-

Extraction:

-

Weigh 15 g of the homogenized sample (tomato or soil) into a 50 mL polypropylene tube.

-